molecular formula C12H13NO2 B6270928 methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate CAS No. 2763756-51-8

methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate

Cat. No. B6270928
CAS RN: 2763756-51-8
M. Wt: 203.2
InChI Key:
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Description

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is an organic compound with the molecular formula C12H9NO2. It belongs to the class of compounds known as indole-2-carboxylates, which are derivatives of indole with a carboxylic acid group attached at position 2. This compound is used in a variety of scientific and industrial applications including pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate acts as an inhibitor of enzymes involved in the biosynthesis of fatty acids. It binds to the active site of the enzyme and inhibits its activity. In addition, it can also act as an agonist of certain G-protein coupled receptors, which can lead to the activation of downstream signaling pathways.
Biochemical and Physiological Effects
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate has been shown to have a variety of biochemical and physiological effects. In cell culture studies, it has been shown to inhibit the growth of cancer cells and to induce apoptosis. It has also been shown to inhibit the activity of enzymes involved in fatty acid biosynthesis and to act as an agonist of certain G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate has several advantages when used in laboratory experiments. It is relatively easy to synthesize, has a low toxicity, and is stable under a variety of conditions. It also has a wide range of applications, including enzyme studies, drug delivery systems, and X-ray crystallography. However, it is important to note that this compound has a low solubility in water and is prone to hydrolysis in the presence of acids or bases, which can limit its use in certain experiments.

Future Directions

In the future, methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate may be used in a variety of applications, including drug delivery systems, enzyme studies, and materials science. It may also be used as a starting material for the synthesis of other molecules. Additionally, further research is needed to better understand its biochemical and physiological effects, as well as its potential toxicity. Finally, further studies are needed to explore the use of this compound in the treatment of diseases such as cancer.

Synthesis Methods

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate can be synthesized through a variety of methods. One method is the reaction of cyclobutene-1,2-dione with 1-nitro-2-methylindole in the presence of a base. This reaction produces the desired product in good yields. Other methods of synthesis include the reaction of 1-nitro-2-methylindole with cyclobutane-1,2-dicarboxylic anhydride or the reaction of cyclobutene-1,2-dione with 1-methyl-2-nitroindole.

Scientific Research Applications

Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is used in a variety of scientific research applications. It can be used as a substrate for enzyme studies, as a component in drug delivery systems, and as a starting material for the synthesis of other molecules. It has also been used in the study of the structure and function of proteins and as a ligand in X-ray crystallography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Indole", "Ethyl acetoacetate", "Methyl iodide", "Sodium hydride", "Bromine", "Sodium hydroxide", "Acetic acid", "Sodium bicarbonate", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Indole is reacted with ethyl acetoacetate in the presence of sodium hydride to form 3-(1H-indol-3-yl)but-2-enoic acid ethyl ester.", "Step 2: The ethyl ester is then reacted with methyl iodide to form the corresponding methyl ester.", "Step 3: The methyl ester is then treated with bromine to form the corresponding α-bromoester.", "Step 4: The α-bromoester is then reacted with sodium hydroxide to form the corresponding acid.", "Step 5: The acid is then treated with acetic acid and sodium bicarbonate to form the corresponding acid salt.", "Step 6: The acid salt is then reacted with methanol to form the corresponding methyl ester.", "Step 7: The methyl ester is then treated with sodium hydroxide to form the corresponding acid.", "Step 8: The acid is then treated with diethyl ether to form the final product, methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate." ] }

CAS RN

2763756-51-8

Molecular Formula

C12H13NO2

Molecular Weight

203.2

Purity

95

Origin of Product

United States

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